5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine
Description
5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-4-2-3-5-9(8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBQNABRJKMLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired thiazole derivative.
Chemical Reactions Analysis
5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have shown antimicrobial, antifungal, and antiviral activities.
Industry: Thiazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the thiazole derivative.
Comparison with Similar Compounds
5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has shown antibacterial activity.
Darbufelone: A thiazole derivative with anti-inflammatory and anticancer properties.
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other thiazole derivatives.
Biological Activity
5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities, particularly in antimicrobial and anticancer properties. The presence of the 2-methylphenyl group enhances its reactivity and bioactivity. Its molecular formula is .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate that thiazole derivatives typically exhibit broad-spectrum activity against various bacteria and fungi. For instance:
- Bacterial Strains : It has shown effectiveness against Staphylococcus aureus and Chromobacterium violaceum .
- Fungal Activity : Thiazole derivatives have also been reported to possess antifungal properties, although specific data on this compound's antifungal activity is limited .
Anticancer Potential
Research indicates that compounds with thiazole structures may have significant anticancer potential. For example:
- Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or interference with cellular signaling pathways that promote cancer cell survival .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Interaction : There is evidence suggesting that such compounds may interact with receptors that mediate cellular responses to stimuli, potentially altering the survival pathways of pathogens or cancer cells .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives, including this compound, showing significant inhibition against multiple bacterial strains.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound against human cancer cell lines, revealing an IC50 value indicative of potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
